Acetonyltriphenylphosphonium chloride

Description

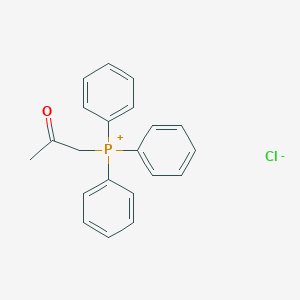

Structure

2D Structure

Properties

IUPAC Name |

2-oxopropyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMZZEBAJZJERT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924520 | |

| Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-21-8 | |

| Record name | Phosphonium, (2-oxopropyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonyltriphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonyltriphenylphosphonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxopropyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetonyltriphenylphosphonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP8HJ7H8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetonyltriphenylphosphonium Chloride: A Technical Guide for Researchers

CAS Number: 1235-21-8

This technical guide provides an in-depth overview of Acetonyltriphenylphosphonium chloride, a versatile reagent widely utilized in synthetic organic chemistry and emerging in biochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a phosphonium (B103445) salt that is soluble in hot water and hygroscopic in nature.[3][4][5] Proper storage in a cool, dry place under an inert atmosphere is recommended to maintain its stability.[6]

| Property | Value | References |

| CAS Number | 1235-21-8 | [6] |

| Molecular Formula | C₂₁H₂₀ClOP | [6] |

| Molecular Weight | 354.81 g/mol | [6] |

| Melting Point | 243-245 °C | [5][6] |

| Appearance | White to slightly beige fine crystalline powder | [1][2] |

| Solubility | Soluble in hot water | [3][4][5] |

| Hygroscopicity | Hygroscopic | [2][4] |

| Storage Temperature | 2-30 °C | [6] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. While raw spectral data is instrument-dependent, the following tables summarize the expected characteristic peaks.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | m | 15H | Phenyl protons (C₆H₅) |

| ~5.6 | d | 2H | Methylene protons (CH₂) adjacent to phosphorus |

| ~2.3 | s | 3H | Methyl protons (CH₃) of the acetyl group |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | Carbonyl carbon (C=O) |

| ~135 | ipso-Carbon of the phenyl rings |

| ~134 | para-Carbons of the phenyl rings |

| ~130 | ortho/meta-Carbons of the phenyl rings |

| ~45 | Methylene carbon (CH₂) adjacent to phosphorus |

| ~30 | Methyl carbon (CH₃) of the acetyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2920 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ketone) |

| ~1580, 1480, 1440 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1110 | Strong | P-C stretching |

| ~720, 690 | Strong | C-H bending (aromatic, out-of-plane) |

Synthesis of this compound

This compound is synthesized via the reaction of triphenylphosphine (B44618) with chloroacetone (B47974).

Experimental Protocol

Materials:

-

Triphenylphosphine

-

Chloroacetone

-

Diethyl ether

Procedure:

-

A solution of triphenylphosphine (55 g) and chloroacetone (15.5 ml) in chloroform (165 ml) is prepared in a round-bottom flask.

-

The mixture is refluxed for 45 minutes.

-

After reflux, the solution is cooled to 20°C.

-

The cooled mixture is then poured into 1.65 liters of diethyl ether to precipitate the product.

-

The precipitate is collected by vacuum filtration.

-

The recovered solid is washed with diethyl ether and dried under reduced pressure to yield this compound.[7]

Applications in Organic Synthesis: The Wittig Reaction

This compound is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones.[8][9] The reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound.

General Wittig Reaction Workflow

-

Ylide Formation: this compound is deprotonated by a strong base to form the corresponding phosphonium ylide.

-

Reaction with Carbonyl: The ylide, a powerful nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Intermediate: This leads to the formation of a cyclic intermediate called an oxaphosphetane.[10]

-

Alkene Formation: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[10]

Experimental Protocol: Wittig Reaction with Benzaldehyde (B42025)

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Hexane

-

Ethyl acetate (B1210297)

-

Magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (50 mL).

-

To this suspension, add this compound (3.55 g, 10 mmol) portion-wise at 0 °C (ice bath).

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a clear, deep red solution of the ylide is formed.

-

Cool the ylide solution back to 0 °C and add a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding alkene.

Potential Biological Activity: Antimycobacterial Properties

Recent research has highlighted the potential of phosphonium salts as antimicrobial agents.[11][12][13] While specific studies on this compound are limited, related alkyltriphenylphosphonium compounds have demonstrated activity against Mycobacterium tuberculosis.[14]

Proposed Mechanism of Antimycobacterial Action

The lipophilic nature of the triphenylphosphonium cation facilitates its accumulation within the bacterial cell membrane. The proposed mechanism of action involves the disruption of the cell membrane's electrochemical potential.[14] This leads to membrane depolarization, a subsequent decrease in intracellular ATP levels, and ultimately, bacterial cell death.[14]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[3][5] It is essential to handle this compound in a well-ventilated area, such as a fume hood.[3]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Laboratory coat

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin Contact: Wash off with soap and plenty of water.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal: This material and its container must be disposed of as hazardous waste.[3] Follow all local and national regulations for chemical waste disposal.

This technical guide is intended to provide comprehensive information for laboratory use. Always consult the Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for any new experimental procedure.

References

- 1. Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. This compound(1235-21-8) IR Spectrum [chemicalbook.com]

- 4. This compound | 1235-21-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound for synthesis 1235-21-8 [sigmaaldrich.com]

- 7. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Benzyltriphenylphosphonium chloride(1100-88-5) 13C NMR spectrum [chemicalbook.com]

- 10. Allyl triphenylphosphonium chloride(18480-23-4) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Alkyltriphenylphosphonium turns naphthoquinoneimidazoles into potent membrane depolarizers against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Physical Properties of Acetonyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonyltriphenylphosphonium chloride, with the CAS number 1235-21-8, is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis. It serves as a key reagent in the Wittig reaction for the formation of α,β-unsaturated ketones and esters, which are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1] A thorough understanding of its physical properties is crucial for its proper handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for its synthetic applications.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀ClOP | [2] |

| Molecular Weight | 354.81 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | [2] |

| Melting Point | 242.0 - 248.0 °C | [2] |

| Solubility | Soluble in hot water | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute for a rapid preliminary determination.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded.

-

Accurate Determination: The procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the preliminary observed melting point, and then reducing the heating rate to 1-2 °C per minute to allow for precise observation of the melting range.

Solubility Determination

Understanding the solubility of this compound is essential for its use in reactions and for its purification.

Protocol: Gravimetric Determination of Solubility in Water

-

Sample Preparation: A known mass of this compound is added to a known volume of deionized water in a beaker at a specified temperature (e.g., 80°C for hot water solubility).

-

Equilibration: The mixture is stirred for a sufficient period to ensure that equilibrium is reached and the solution is saturated. Excess solid should remain to confirm saturation.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The water is then evaporated on a water bath or in a drying oven.

-

Mass Determination: The evaporating dish with the residue is cooled in a desiccator and then weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the evaporating dish.

-

Calculation: The solubility is calculated and expressed as grams of solute per 100 mL of solvent.

Spectroscopic Analysis

3.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is commonly employed.[4][5][6][7]

Protocol: KBr Pellet Preparation

-

Grinding: Approximately 1-2 mg of this compound is ground into a fine powder using an agate mortar and pestle.

-

Mixing: The powdered sample is thoroughly mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms.

Protocol: Sample Preparation for ¹H NMR

-

Sample Weighing: Approximately 5-25 mg of this compound is accurately weighed into a clean, dry vial.[8][9]

-

Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆).[8][9][10][11] The choice of solvent depends on the solubility of the compound and its reactivity.

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Analysis: The NMR tube is capped and placed in the NMR spectrometer for analysis. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[8][12]

Synthetic Application: The Wittig Reaction

This compound is a precursor to a phosphorus ylide, which is the key reagent in the Wittig reaction. This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[13] The reaction proceeds via the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide.[14]

A common application is the synthesis of α,β-unsaturated ketones, such as chalcones, which are of interest in medicinal chemistry.[15][16][17][18]

Experimental Workflow: Synthesis of an α,β-Unsaturated Ketone

The following is a generalized workflow for the synthesis of an α,β-unsaturated ketone using this compound and an aldehyde (e.g., benzaldehyde).[14][19]

-

Reactant Preparation: In a suitable reaction flask, this compound and the aldehyde are dissolved in an appropriate solvent, such as dichloromethane.

-

Ylide Generation and Reaction: A strong base (e.g., 50% aqueous sodium hydroxide) is added dropwise to the stirred mixture. The deprotonation of the phosphonium salt generates the phosphorus ylide in situ, which then reacts with the aldehyde. The reaction is typically stirred vigorously for 30-60 minutes.

-

Product Precipitation and Isolation: Upon completion of the reaction, a less polar solvent or a mixture containing water may be added to precipitate the crude product. The solid product is then collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or propanol) to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.

-

Characterization: The purity and identity of the final product are confirmed by techniques such as melting point determination, FTIR, and NMR spectroscopy.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. A14691.36 [thermofisher.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. shimadzu.com [shimadzu.com]

- 5. youtube.com [youtube.com]

- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chem.washington.edu [chem.washington.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. cbs1.xoc.uam.mx [cbs1.xoc.uam.mx]

- 13. www1.udel.edu [www1.udel.edu]

- 14. community.wvu.edu [community.wvu.edu]

- 15. chemrevlett.com [chemrevlett.com]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. scispace.com [scispace.com]

- 18. jetir.org [jetir.org]

- 19. web.mnstate.edu [web.mnstate.edu]

Acetonyltriphenylphosphonium Chloride: A Technical Guide to its Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonyltriphenylphosphonium chloride, a key reagent in organic synthesis, is a phosphonium (B103445) salt widely utilized in the formation of carbon-carbon double bonds through the Wittig reaction. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and natural products, necessitates a thorough understanding of its physical properties and the experimental methodologies for its application. This technical guide provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and a visualization of its role in a common synthetic pathway.

Physicochemical Properties

This compound is typically a white to pale cream crystalline powder. It is soluble in hot water.[1][2] The melting point is a critical physical constant for the identification and purity assessment of this compound.

Melting Point Data

A review of commercially available this compound and literature data indicates a consistent melting point range. This data is summarized in the table below.

| Melting Point Range (°C) | Source |

| 242.0 - 248.0 | Thermo Fisher Scientific |

| 243 - 245 | ChemBK, Sigma-Aldrich, chemBlink[3][4][5] |

| 244 - 248 | Fisher Scientific[2] |

| 249 (decomposition) | TCI EUROPE N.V.[6] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.[1][2][3][4][7][8][9]

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.[7] If necessary, gently grind the crystals in a mortar and pestle.

-

Packing the Capillary Tube:

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 20°C below the expected melting point (approximately 220°C).

-

Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point.[8] A slow heating rate is crucial for an accurate measurement.[8]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[8]

-

-

Data Recording: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.

Synthetic Applications: The Wittig Reaction

This compound is a precursor to a phosphorus ylide, the key reagent in the Wittig reaction.[10][11][12][13][14] This reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[10][11][12][13][14]

Experimental Workflow: Wittig Reaction

The following diagram illustrates the general workflow for a Wittig reaction utilizing this compound for the synthesis of an unsaturated ketone.

Caption: General workflow of a Wittig reaction.

Signaling Pathway: Mechanism of the Wittig Reaction

The underlying mechanism of the Wittig reaction involves several key steps, from the initial nucleophilic attack of the ylide on the carbonyl compound to the formation of the final alkene and triphenylphosphine oxide.

Caption: Mechanism of the Wittig reaction.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 14. byjus.com [byjus.com]

Solubility Profile of Acetonyltriphenylphosphonium Chloride: A Technical Guide for Researchers

Introduction

Acetonyltriphenylphosphonium chloride, a key reagent in organic synthesis, particularly in the Wittig reaction, presents a solubility profile crucial for its application in various reaction and purification protocols. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its dissolution characteristics to aid in experimental design and execution. While quantitative solubility data is not extensively available in public literature, this guide compiles qualitative solubility information and details relevant experimental protocols.

Data Presentation: Solubility Summary

The solubility of this compound is influenced by the polarity of the solvent and the temperature. The following table summarizes the available qualitative solubility data.

| Solvent Class | Solvent Name | Chemical Formula | Solubility |

| Aqueous | Water (hot) | H₂O | Soluble[1][2] |

| Water (cold) | H₂O | Sparingly soluble to insoluble | |

| Chlorinated | Chloroform (B151607) | CHCl₃ | Soluble[3] |

| Dichloromethane | CH₂Cl₂ | Soluble[3] | |

| Alcohols | Ethanol | C₂H₅OH | Soluble[3] |

| Methanol | CH₃OH | Soluble[3] | |

| Ketones | Acetone | C₃H₆O | Soluble[3] |

| Ethers | Diethyl ether | (C₂H₅)₂O | Insoluble[3] |

| Non-Polar | Petroleum Ether | Mixture | Insoluble[3] |

| Benzene | C₆H₆ | Sparingly soluble to insoluble |

Experimental Protocols

Accurate determination of solubility is critical for many chemical processes. The following are detailed methodologies for key experimental procedures related to the solubility and application of this compound.

Protocol 1: Gravimetric Determination of Solubility

This method is a fundamental and accurate way to determine the solubility of a solid in a liquid.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Pre-weighed evaporation dish

-

Oven

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid indicates saturation.

-

Filtration: Once equilibrium is achieved, carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid.

-

Weighing: Transfer the filtered, saturated solution to a pre-weighed evaporation dish and record the total weight.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be calculated in g/100 mL or other desired units based on the mass of the solute and the volume of the solvent used.

Protocol 2: Recrystallization for Purification

Recrystallization is a common technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Objective: To purify this compound from impurities.

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., a mixture of chloroform and petroleum ether)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A common method for this compound involves dissolving it in a minimum amount of hot chloroform.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the primary solvent (chloroform). Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The gradual decrease in temperature will lead to the formation of crystals as the solubility of the compound decreases.

-

Inducing Crystallization (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Logical Relationship: Factors Influencing Solubility

The solubility of a compound is a complex interplay of various physicochemical properties of both the solute and the solvent.

Caption: Factors influencing the solubility of this compound.

Experimental Workflow: Wittig Reaction

This compound is a precursor to the corresponding phosphorus ylide, which is a key intermediate in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.

Caption: A simplified workflow of the Wittig reaction.

Experimental Workflow: Recrystallization Process

This diagram illustrates the sequential steps involved in the purification of a solid compound by recrystallization.

Caption: The general procedure for purification by recrystallization.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Acetonyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of acetonyltriphenylphosphonium chloride (C₂₁H₂₀ClOP). It includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and a visualization of the compound's primary reactivity in the Wittig reaction. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who utilize this reagent.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound are critical for its identification and for monitoring its reactivity. The data presented below were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.45 | Multiplet | - | 15H, Phenyl protons (C₆H₅)₃P⁺ |

| ~6.97 | Multiplet | - | 1H, Phenyl proton |

| ~6.85 | Multiplet | - | 4H, Phenyl protons |

| 2.28 | Doublet | 14 | 2H, Methylene (B1212753) protons (CH₂) |

Note: The integration of the aromatic region corresponds to 15 protons, characteristic of the three phenyl groups attached to the phosphorus atom. The methylene protons appear as a doublet due to coupling with the phosphorus nucleus.[1]

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 134.5 | Singlet | - | Phenyl carbon |

| 133.8 | Doublet | 9 | Phenyl carbon |

| 131.0 | Doublet | 5 | Phenyl carbon |

| 129.6 | Doublet | 12 | Phenyl carbon |

| 128.3 | Singlet | - | Phenyl carbon |

| 127.8 | Singlet | - | Phenyl carbon |

| 127.0 | Doublet | 8 | Phenyl carbon |

| 117.4 | Doublet | 85 | Phenyl carbon |

| 30.2 | Doublet | 47 | Methylene carbon (CH₂) |

Note: The carbon signals of the phenyl groups are split due to coupling with the phosphorus nucleus. The significant coupling constant for the methylene carbon is also a key identifying feature.[2]

Experimental Protocols

The following is a generalized, detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3] The compound should be a white to light yellow powder.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for dissolving the sample.[4] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium (B1214612) lock.[3]

-

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[6] The final volume in the NMR tube should be around 0.5-0.6 mL.[6]

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.[3]

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectra can be acquired on a standard NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[1]

-

Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[7] This step ensures the stability of the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved spectral lines.[7]

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and receiver gain.

-

Acquire the spectrum using a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Relationships and Signaling Pathways

This compound is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction proceeds through the formation of a phosphorus ylide.

Caption: The Wittig reaction mechanism involving this compound.

The reaction begins with the deprotonation of the phosphonium (B103445) salt by a strong base to form a phosphorus ylide.[8] This ylide then reacts with an aldehyde or ketone in a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[9][10] This intermediate is unstable and decomposes to yield the desired alkene (in this case, an enone) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8]

References

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. uwyo.edu [uwyo.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

synthesis of Acetonyltriphenylphosphonium chloride from triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyltriphenylphosphonium chloride, a versatile Wittig reagent, is a key intermediate in various organic syntheses, particularly in the formation of α,β-unsaturated ketones. This technical guide provides an in-depth overview of its synthesis from triphenylphosphine (B44618) and chloroacetone (B47974). The document details the reaction mechanism, comprehensive experimental protocols, and quantitative data. Furthermore, it includes visual representations of the reaction mechanism and experimental workflow to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as (2-oxopropyl)triphenylphosphonium chloride, is a quaternary phosphonium (B103445) salt.[1][2] Its primary application in organic chemistry is as a precursor to the corresponding phosphorus ylide, a stabilized Wittig reagent. This ylide is instrumental in the Wittig reaction for the synthesis of various alkenes, particularly α,β-unsaturated ketones, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.[3][4] The synthesis of this phosphonium salt is typically achieved through the quaternization of triphenylphosphine with chloroacetone.[5] This guide presents a detailed examination of this synthesis.

Reaction Mechanism

The formation of this compound from triphenylphosphine and chloroacetone proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5] In this mechanism, the phosphorus atom of triphenylphosphine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. The reaction is a concerted, single-step process where the carbon-phosphorus bond forms simultaneously with the breaking of the carbon-chlorine bond. The chlorine atom departs as a chloride ion, which then forms an ionic bond with the newly formed phosphonium cation.

The transition state of the reaction involves a pentacoordinate carbon atom, with both the incoming nucleophile (triphenylphosphine) and the outgoing leaving group (chloride) partially bonded to it.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for synthesis 1235-21-8 [sigmaaldrich.com]

- 3. Triphenylphosphine synthesis - chemicalbook [chemicalbook.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-Chloro-2-oxopropyl triphenylphosphonium chloride | 13605-65-7 | Benchchem [benchchem.com]

mechanism of Acetonyltriphenylphosphonium chloride formation

An in-depth technical guide on the formation of Acetonyltriphenylphosphonium chloride, a key intermediate in organic synthesis, particularly as a precursor to Wittig reagents. This document outlines the core reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for researchers, scientists, and professionals in drug development.

Core Mechanism of Formation

The formation of this compound is a classic example of the synthesis of a phosphonium (B103445) salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, triphenylphosphine (B44618) ((C₆H₅)₃P) acts as a potent nucleophile. The phosphorus atom, with its available lone pair of electrons, attacks the electrophilic carbon atom of chloroacetone (B47974) (CH₃COCH₂Cl) that is bonded to the chlorine atom.[2]

This nucleophilic attack occurs in a single, concerted step where the phosphorus-carbon bond forms simultaneously as the carbon-chlorine bond breaks.[3] The chloride ion is displaced as a leaving group, resulting in the formation of the quaternary phosphonium salt, this compound.[2][3] The phosphorus atom in the resulting salt bears a positive formal charge, and the chloride ion serves as the counter-ion.[2] This type of reaction is highly efficient for primary alkyl halides like chloroacetone.[1][2]

Experimental Protocols for Synthesis

The synthesis of this compound is a well-established procedure in organic chemistry. Below is a detailed protocol based on a common synthetic method.[4]

Objective: To synthesize this compound from triphenylphosphine and chloroacetone.

Materials:

-

Triphenylphosphine (55 g)

-

Chloroacetone (15.5 mL)

-

Chloroform (B151607) (165 mL)

-

Diethyl ether (1.65 L)

-

10% aqueous sodium carbonate solution (for subsequent ylide formation, if desired)[4]

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Vacuum filtration apparatus (e.g., Büchner funnel)

-

Beakers and graduated cylinders

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 55 g of triphenylphosphine, 15.5 mL of chloroacetone, and 165 mL of chloroform.[4]

-

Reflux: Heat the solution to reflux and maintain it for 45 minutes with stirring.[4]

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature (approximately 20°C).[4]

-

Isolation: Pour the cooled chloroform solution into 1.65 liters of diethyl ether. This will cause the this compound salt to precipitate out of the solution.[4]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the recovered precipitate with diethyl ether to remove any unreacted starting materials or impurities.[4]

-

Drying: Dry the final product under reduced pressure to obtain pure this compound.[4]

The following workflow diagram illustrates the key steps in the synthesis.

Quantitative Data and Characterization

The following table summarizes key quantitative data from the experimental protocol and physical properties of the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Triphenylphosphine | 55 g | [4] |

| Chloroacetone | 15.5 mL | [4] |

| Solvents | ||

| Chloroform (Reaction) | 165 mL | [4] |

| Diethyl Ether (Precipitation) | 1.65 L | [4] |

| Reaction Conditions | ||

| Time | 45 minutes | [4] |

| Temperature | Reflux | [4] |

| Product Yield & Properties | ||

| Yield of Crude Product | 26.9 g | [4] |

| Molecular Formula | C₂₁H₂₀ClOP | [5] |

| Molecular Weight | 354.81 g/mol | [5] |

| Melting Point | 243-245 °C | |

| Appearance | White powder/solid | [6] |

Note: The referenced procedure also describes the subsequent conversion of the phosphonium salt to its corresponding ylide (acetonylidenetriphenylphosphorane) using a sodium carbonate solution, which yielded 16 g of the purified ylide.[4]

References

An In-depth Technical Guide to the Core Characteristics of Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium (B103445) salts, a class of organophosphorus compounds, are defined by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation.[1] This defining characteristic imparts a unique set of physical and chemical properties that have led to their widespread application in diverse fields of chemical synthesis and materials science. More recently, their utility has expanded into the biological realm, with significant potential in drug development and delivery. This technical guide provides a comprehensive overview of the core characteristics of phosphonium salts, including their synthesis, physicochemical properties, and key applications, with a focus on providing actionable data and protocols for researchers.

Physicochemical Properties

The properties of phosphonium salts are largely dictated by the nature of the four organic groups attached to the phosphorus atom and the associated counter-ion. These can be tuned to modulate solubility, thermal stability, and reactivity.

Quantitative Physical Data

The following tables summarize key physical properties for a selection of common phosphonium salts.

Table 1: Physical Properties of Selected Alkyltriphenylphosphonium Halides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | 230-234 | White to off-white crystalline powder |

| Ethyltriphenylphosphonium Bromide | C₂₀H₂₀BrP | 371.25 | 203-208 | White to off-white crystalline powder |

| Butyltriphenylphosphonium Chloride | C₂₂H₂₄ClP | 354.85 | 238-241 | White crystalline powder[1] |

| Benzyltriphenylphosphonium (B107652) Chloride | C₂₅H₂₂ClP | 388.87 | 298-302 | White to off-white crystalline powder |

Table 2: Spectroscopic Data for Tetraphenylphosphonium Bromide

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ 7.6-7.9 (m, 20H, aromatic)[2][3] |

| ¹³C NMR | δ 118.8 (d, J=88.5 Hz, C1), 130.6 (d, J=12.5 Hz, C3), 134.3 (d, J=10.0 Hz, C4), 135.2 (d, J=3.0 Hz, C2)[2] |

| ³¹P NMR | δ 22.5 (s)[4] |

| IR (KBr, cm⁻¹) | 3050, 1585, 1480, 1435, 1105, 995, 720, 690[2][5] |

| Mass Spectrometry (ESI+) | m/z 339.1 [M]⁺[6] |

Synthesis of Phosphonium Salts

The most common method for synthesizing phosphonium salts is the quaternization of a phosphine (B1218219) with an alkyl halide. The reaction typically proceeds via an SN2 mechanism.

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride

This protocol details the synthesis of a widely used phosphonium salt, which serves as a precursor in the Wittig reaction.[7][8]

Materials:

-

Triphenylphosphine (B44618) (6.2 g, 23.6 mmol)

-

Benzyl (B1604629) chloride (2.8 mL, 3.0 g, 23.7 mmol)

-

Toluene (20 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine and toluene.

-

Heat the mixture to reflux with stirring until the triphenylphosphine is completely dissolved.

-

Slowly add benzyl chloride to the refluxing solution.

-

Continue to heat the reaction mixture at reflux for 2-3 hours. A white precipitate will form.

-

After the reflux period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration and wash the crystals with a small amount of cold toluene.

-

Dry the resulting benzyltriphenylphosphonium chloride in a vacuum oven.

Key Applications and Experimental Protocols

Phosphonium salts are indispensable reagents and catalysts in a variety of organic transformations.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide, which is generated in situ from a phosphonium salt.[7][8][9][10]

This protocol describes the synthesis of trans-stilbene (B89595) from benzaldehyde (B42025) and benzyltriphenylphosphonium chloride.[7]

Materials:

-

Benzyltriphenylphosphonium chloride (5.8 g, 14.9 mmol)

-

Benzaldehyde (1.5 mL, 1.6 g, 15.1 mmol)

-

Dichloromethane (10 mL)

-

50% Sodium hydroxide (B78521) solution (7.5 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.

-

With vigorous stirring, add the 50% sodium hydroxide solution dropwise over 15 minutes.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of diethyl ether. Shake and separate the layers.

-

Extract the aqueous layer twice with 10 mL portions of diethyl ether.

-

Combine all organic layers and wash three times with 10 mL of water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from hot 95% ethanol to yield pure trans-stilbene.

Caption: Workflow of the Wittig reaction, from ylide generation to alkene formation.

Phase Transfer Catalysis

Phosphonium salts are highly effective phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases, typically an aqueous and an organic phase.[11][12][13][14][15] The lipophilic nature of the phosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase where the reaction can occur.

Caption: Mechanism of phosphonium salt-mediated phase transfer catalysis.

Carbon Dioxide Fixation

Phosphonium salts can act as catalysts for the fixation of carbon dioxide, a process of significant interest for green chemistry. For instance, they can catalyze the reaction of CO₂ with epoxides to form cyclic carbonates.[16][17][18]

Caption: Catalytic cycle for CO₂ fixation with epoxides using phosphonium salts.

Applications in Drug Development

The lipophilic and cationic nature of phosphonium salts allows them to preferentially accumulate within mitochondria, which have a large negative membrane potential. This has led to their exploration as drug delivery vehicles to target mitochondria.[1][19][20][21][22]

Mitochondrial Targeting

Caption: Mechanism of mitochondrial targeting using phosphonium salt conjugates.

Toxicity of Phosphonium Salts

While highly useful, the biological activity of phosphonium salts also necessitates an understanding of their potential toxicity. The toxicity is influenced by the nature of the organic substituents and the counter-ion.

Table 3: Acute Oral Toxicity (LD₅₀) of Selected Compounds in Rats

| Compound | LD₅₀ (mg/kg) | Toxicity Class | Reference |

| Dichlorvos | 56 | Very Toxic | [23] |

| Caffeine | 192 | Moderately Toxic | [24] |

| Tylenol (Acetaminophen) | 338 | Moderately Toxic | [24] |

| Atrazine | 1,869-3,090 | Slightly Toxic | [24] |

| Dicamba | 2,629 | Slightly Toxic | [24] |

| Note: Specific LD₅₀ values for many phosphonium salts are not readily available in public databases and require specialized toxicological studies. The values presented are for common chemicals to provide a comparative toxicity context.[23][25][26] |

Conclusion

Phosphonium salts are a versatile and powerful class of compounds with a broad and expanding range of applications. Their tunable physicochemical properties make them ideal candidates for roles as catalysts, reagents, and, increasingly, as platforms for drug delivery. A thorough understanding of their synthesis, reactivity, and biological activity is crucial for leveraging their full potential in both academic and industrial research settings. This guide provides a foundational overview to aid researchers in the effective application of these remarkable molecules.

References

- 1. Frontiers | Enhancing the Mitochondrial Uptake of Phosphonium Cations by Carboxylic Acid Incorporation [frontiersin.org]

- 2. Tetraphenylphosphonium Bromide | C24H20BrP | CID 2724163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetraphenylphosphonium bromide (2751-90-8) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. Tetraphenylphosphonium bromide [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. odinity.com [odinity.com]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 14. Phase transfer catalysis | PPTX [slideshare.net]

- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 16. Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]

- 20. research.ncl.ac.uk [research.ncl.ac.uk]

- 21. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 24. urbanacitizen.com [urbanacitizen.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

The Genesis of a Key Reagent: A Technical History of Acetonyltriphenylphosphonium Chloride

For researchers, scientists, and professionals in drug development, understanding the origins and foundational experimental data of key chemical reagents is paramount. Acetonyltriphenylphosphonium chloride, a cornerstone of modern organic synthesis, particularly in the olefination of carbonyls, has a history rooted in the early exploration of phosphorus ylide chemistry. This technical guide provides an in-depth exploration of its discovery, historical context, and the seminal experimental protocols that introduced it to the scientific community.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the Wittig reaction, a Nobel Prize-winning method for alkene synthesis. Following Georg Wittig's initial reports in 1953 on the use of phosphonium (B103445) ylides for this transformation, the scientific community began to explore the scope and limitations of these new reagents.

The synthesis and characterization of this compound were first described in a seminal 1957 paper by Fausto Ramirez and Samuel Dershowitz from Columbia University, titled "Phosphinemethylenes. II. Triphenylphosphineacylmethylenes" published in The Journal of Organic Chemistry.[1][2][3][4] This work introduced a new class of "stabilized" phosphonium ylides, wherein the negative charge on the ylidic carbon is delocalized by an adjacent carbonyl group. This stabilization rendered the ylide less reactive and more selective than the simple alkylidenephosphoranes first reported by Wittig, significantly broadening the utility of the reaction. The development of this reagent, therefore, represents a pivotal moment in the evolution of the Wittig reaction, paving the way for its application in more complex syntheses.

Core Synthesis and Properties

This compound is prepared via the quaternization of triphenylphosphine (B44618) with chloroacetone (B47974). This S_N2 reaction is a standard method for the formation of phosphonium salts. The resulting salt is a stable, crystalline solid that serves as the precursor to the corresponding ylide, acetonylidenetriphenylphosphorane.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀ClOP | [5] |

| Molecular Weight | 354.81 g/mol | [5][6] |

| Melting Point | 243-245 °C | [6][7] |

| Appearance | White to slightly beige fine crystalline powder | [7][8] |

| CAS Number | 1235-21-8 | [5] |

Experimental Protocols

The following experimental protocols are based on the originally reported methods and subsequent refined procedures for the synthesis of this compound and its conversion to the corresponding ylide.

Synthesis of this compound

This procedure is adapted from established synthetic methods.[9]

Materials:

-

Triphenylphosphine (55 g)

-

Chloroacetone (15.5 ml)

-

Chloroform (B151607) (165 ml)

-

Diethyl ether (1.65 L)

Procedure:

-

A solution of triphenylphosphine (55 g) and chloroacetone (15.5 ml) in chloroform (165 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to reflux for 45 minutes.

-

After reflux, the mixture is allowed to cool to 20 °C.

-

The cooled reaction mixture is then poured into 1.65 liters of diethyl ether with stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

The collected solid is washed with diethyl ether and dried under reduced pressure to yield this compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount Used | Moles |

| Triphenylphosphine | 262.29 | 55 g | 0.210 |

| Chloroacetone | 92.52 | 15.5 ml (d=1.15 g/ml) | 0.192 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (g) |

| This compound | 354.81 | 68.1 | 26.9 |

Generation of Acetonylidenetriphenylphosphorane (The Ylide)

The phosphonium salt is deprotonated using a base to generate the ylide for use in the Wittig reaction. The original work by Ramirez and Dershowitz detailed the formation and properties of this ylide.[8]

Materials:

-

This compound (26.9 g)

-

10% aqueous sodium carbonate solution (270 ml)

Procedure:

-

This compound (26.9 g) is added to a 10% aqueous solution of sodium carbonate (270 ml).

-

The mixture is stirred for 16 hours at room temperature.

-

The resulting solid product (the ylide) is collected by vacuum filtration.

-

The product is washed with water and dried under reduced pressure.

-

Further purification can be achieved by crystallization from 50% aqueous methanol.

Reaction Mechanisms and Workflows

The synthesis of this compound and its subsequent use in the Wittig reaction follow well-established mechanistic pathways.

Caption: Synthetic pathway from triphenylphosphine to an alkene via this compound.

Logical Relationship of Reagent Stability

The stability of the phosphonium ylide is a key concept introduced by the work of Ramirez and Dershowitz.

Caption: Relationship between ylide structure and its chemical properties.

Concluding Remarks

The introduction of this compound by Ramirez and Dershowitz in 1957 was a pivotal advancement in synthetic organic chemistry. It provided a practical and effective means to generate a stabilized phosphonium ylide, thereby expanding the scope of the Wittig reaction to include the synthesis of α,β-unsaturated ketones. The detailed experimental procedures and the fundamental principles established in this early work continue to be relevant and are foundational to the application of this important reagent in contemporary research and development.

References

- 1. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.co.za [journals.co.za]

- 5. This compound | C21H20ClOP | CID 196994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound for synthesis 1235-21-8 [sigmaaldrich.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 1235-21-8 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to Acetonyltriphenylphosphonium Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Acetonyltriphenylphosphonium chloride, a versatile phosphonium (B103445) salt, serves as a cornerstone reagent in modern organic synthesis. Its primary role as a precursor to a stabilized phosphorus ylide makes it an invaluable tool for the construction of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated ketones and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the renowned Wittig reaction. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid that is hygroscopic and should be stored in a dry environment.[1] It is soluble in hot water and many organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀ClOP | |

| Molecular Weight | 354.81 g/mol | |

| Melting Point | 243-245 °C | |

| Appearance | White to slightly beige crystalline powder | [1] |

| Solubility | Soluble in hot water | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine (B44618) with chloroacetone (B47974).

Experimental Protocol: Synthesis of this compound

-

Materials: Triphenylphosphine (55 g), chloroacetone (15.5 mL), chloroform (165 mL), diethyl ether.

-

Procedure:

-

A solution of triphenylphosphine and chloroacetone in chloroform is refluxed for 45 minutes.

-

After cooling to room temperature, the mixture is poured into a large volume of diethyl ether to precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with ether, and dried under reduced pressure to yield this compound.[2]

-

The Wittig Reaction: A Core Application

The most prominent role of this compound in organic chemistry is as a precursor to the corresponding phosphorus ylide (a Wittig reagent) for use in the Wittig reaction.[3][4][5] This reaction is a powerful method for converting aldehydes and ketones into alkenes.[3][5]

Generation of the Acetonylidenetriphenylphosphorane Ylide

The ylide, acetonylidenetriphenylphosphorane, is generated by treating this compound with a base. A variety of bases can be used, ranging from strong bases like n-butyllithium to weaker bases like sodium carbonate, due to the stabilized nature of the resulting ylide.[2][3]

Experimental Protocol: Generation of Acetonylidenetriphenylphosphorane

-

Materials: this compound (26.9 g), 10% aqueous sodium carbonate solution (270 mL).

-

Procedure:

-

This compound is added to an aqueous solution of sodium carbonate.

-

The mixture is stirred for an extended period (e.g., 16 hours).

-

The resulting solid ylide is collected by vacuum filtration, washed with water, and dried under reduced pressure.

-

The crude product can be further purified by crystallization from a suitable solvent system like 50% aqueous methanol.[2]

-

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[4][5]

Stereoselectivity

The ylide derived from this compound is considered a "stabilized" ylide due to the presence of the adjacent carbonyl group, which can delocalize the negative charge of the carbanion. Stabilized ylides generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product.[4][5]

Applications in Organic Synthesis

This compound is a key reagent for the synthesis of α,β-unsaturated ketones, which are important building blocks in many areas of organic chemistry, including the synthesis of natural products and pharmaceuticals.

Synthesis of α,β-Unsaturated Ketones

The Wittig reaction with acetonylidenetriphenylphosphorane provides a direct and reliable method for the synthesis of α,β-unsaturated ketones from a wide range of aldehydes.

Representative Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone

-

Materials: this compound, an aromatic or aliphatic aldehyde, a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

To a stirred suspension of this compound in the chosen solvent, add the base and stir until the ylide is formed (often indicated by a color change).

-

Add the aldehyde to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated. The crude product is then purified, typically by column chromatography, to separate the desired α,β-unsaturated ketone from the triphenylphosphine oxide byproduct.[6][7][8][9]

-

| Aldehyde | Base/Solvent | Product | Yield (%) | Reference(s) |

| Benzaldehyde | NaOH / CH₂Cl₂ | (E)-4-Phenylbut-3-en-2-one | 85-95 | [7][8] |

| 4-Methoxybenzaldehyde | K₂CO₃ / CH₃CN | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | ~90 | [10] |

| 9-Anthraldehyde | NaOH / CH₂Cl₂ | (E)-1-(Anthracen-9-yl)but-2-en-1-one | Not specified | [6] |

Role in Drug Development and Natural Product Synthesis

The ability to construct α,β-unsaturated ketone moieties is crucial in the synthesis of numerous biologically active molecules. This compound has been implicated in the synthesis of precursors to antimycobacterial agents, specifically Me alkenyl quinolones.[11] The α,β-unsaturated ketone unit can serve as a key intermediate for further functionalization in the elaboration of complex drug candidates.

While specific, detailed examples in the total synthesis of natural products using this compound are not extensively documented in readily available literature, its role in forming key structural motifs is undeniable. The Wittig reaction, in general, is a widely employed strategy in the total synthesis of complex natural products.[12][13] The formation of an α,β-unsaturated ketone can be a critical step in building the carbon skeleton of a natural product, which can then be further modified to achieve the final target molecule.

Workflow for the Application in Drug Discovery

Safety and Handling

This compound is an irritant to the skin and eyes.[14] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary utility lies in its role as a precursor to a stabilized Wittig reagent, enabling the efficient and stereoselective synthesis of (E)-α,β-unsaturated ketones from aldehydes. This functionality is of significant importance in the construction of complex organic molecules, with applications ranging from fundamental research to the development of new pharmaceutical agents. The straightforward synthesis of the phosphonium salt and the reliable nature of the subsequent Wittig reaction ensure its continued and widespread use in the chemical sciences.

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. sciepub.com [sciepub.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. CAS # 1235-21-8, this compound - chemBlink [ww.chemblink.com]

Acetonyltriphenylphosphonium Chloride: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyltriphenylphosphonium chloride is a versatile reagent, notably utilized in the synthesis of unsaturated esters and ketones through Wittig olefination and in the investigation of antimycobacterial activities. Its efficacy in these applications is significantly influenced by its purity and, most critically, its water content. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound and outlines best practices for its handling, storage, and the determination of its water content to ensure experimental reproducibility and success.

The Hygroscopic Nature of this compound

This compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] This property is attributed to the ionic nature of the phosphonium (B103445) salt, which attracts and retains water molecules. Failure to properly handle this reagent can lead to the absorption of atmospheric moisture, resulting in a clumpy or liquid appearance and compromising its chemical integrity. The absorbed water can interfere with moisture-sensitive reactions, such as the Wittig reaction, by reacting with the ylide intermediate, potentially leading to reduced yields and the formation of byproducts.

Impact on Chemical Stability and Reactivity

The presence of excess water can have several detrimental effects on this compound and its downstream applications:

-

Hydrolysis: The ylide generated from the phosphonium salt is susceptible to hydrolysis, which can quench the reagent and prevent the desired olefination reaction from occurring.

-

Inaccurate Stoichiometry: The absorption of water increases the weight of the reagent, leading to inaccuracies in molar calculations and potentially incomplete reactions.

-

Physical State Alteration: Significant water absorption can cause the solid to become sticky, clump together, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[5]

Data Presentation: Quantifying Hygroscopicity

Table 1: Hygroscopicity Profile of this compound

| Parameter | Value | Units | Conditions |

| Initial Water Content | [To be determined] | % (w/w) | As received |

| Water Absorption Rate | [To be determined] | %/hour | 25°C, 50% Relative Humidity |

| Deliquescence Point | [To be determined] | % Relative Humidity | 25°C |

| Water Content after Exposure | [To be determined] | % (w/w) | 24 hours at 25°C, 50% RH |

Note: The data in this table should be determined experimentally using the protocols outlined in Section 4.

Recommended Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound. The following procedures are designed to minimize exposure to atmospheric moisture.

Storage

-

Airtight Containers: Store the reagent in a tightly sealed, airtight container.[5] The original manufacturer's packaging is often suitable if it can be securely resealed.

-

Dry Environment: The storage area should be cool, dry, and well-ventilated.[4]

-

Desiccator: For long-term storage or for highly sensitive applications, storing the container inside a desiccator containing an active desiccant (e.g., silica (B1680970) gel, calcium sulfate) is strongly recommended.[6]

-

Inert Atmosphere: In extremely sensitive applications, storage within a glove box under an inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection against moisture.[7]

Handling

-

Minimize Exposure: Only open the container for the minimum time necessary to dispense the reagent.[5]

-